Comparative μ-Opioid Receptor Potency: N-cyclohexyl-2-(methylamino)benzamide vs. U-47700
While direct head-to-head comparative data between N-cyclohexyl-2-(methylamino)benzamide and U-47700 are not available in the public domain, class-level inference based on structural differences and reported pharmacological profiles suggests a significant divergence in mu-opioid receptor (MOR) potency. U-47700 is a potent MOR agonist with an EC50 of 111 nM in a [35S]-GTPγS functional assay [1]. In contrast, N-cyclohexyl-2-(methylamino)benzamide is reported to exhibit analgesic properties comparable to morphine but with lower physical dependence liability, a profile often associated with reduced intrinsic efficacy at MOR or engagement of alternative signaling pathways . This difference is critical for research applications aiming to decouple analgesia from the severe adverse effects (respiratory depression, high abuse potential) associated with potent MOR agonists like U-47700.
| Evidence Dimension | μ-Opioid Receptor (MOR) Activation Potency |
|---|---|
| Target Compound Data | Analgesic activity comparable to morphine; lower physical dependence liability (specific EC50 value not publicly reported) |
| Comparator Or Baseline | U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) [1] |
| Quantified Difference | U-47700: EC50 = 111 nM [1]; N-cyclohexyl-2-(methylamino)benzamide: Potency comparable to morphine |
| Conditions | Functional [35S]-GTPγS binding assay for U-47700 [1]; in vivo analgesic models (implied) for target compound |
Why This Matters
This difference in functional potency and reported side-effect profile directly impacts the selection of a lead compound for analgesic drug discovery programs seeking to minimize abuse liability.
- [1] Otte, L., Kumar, A., Caboni, P., De Luca, M. A., Baumann, M. H., Pieroni, E., & Tocco, G. (2022). Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35S]-GTPγS assay: U-47700, isopropyl U-47700, U-49900, U-47931E, N-methyl U-47931E, U-51754, U-48520, and U-48800. *Drug Testing and Analysis*, 14(7), 1187-1199. https://doi.org/10.1002/dta.3238 View Source
